molecular formula C17H14O4 B11844247 3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one CAS No. 850474-18-9

3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11844247
CAS No.: 850474-18-9
M. Wt: 282.29 g/mol
InChI Key: LGURYIYBCDLTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromenone core structure, which is substituted with a hydroxy group at the 7th position and an ethoxyphenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-Ethoxyphenyl)-7-oxo-4H-chromen-4-one.

    Reduction: 3-(4-Ethoxyphenyl)-7-hydroxy-4H-chroman-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various in vitro and in vivo models.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The biological effects of 3-(4-ethoxyphenyl)-7-hydroxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Hydroxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a hydroxy group instead of an ethoxy group.

    3-(4-Ethoxyphenyl)-7-methoxy-4H-chromen-4-one: Similar structure but with a methoxy group at the 7th position instead of a hydroxy group.

Uniqueness

3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both the ethoxy and hydroxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its solubility, stability, and bioactivity compared to similar compounds.

Biological Activity

3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one, commonly referred to as a flavonoid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • CAS Number: 850474-18-9
  • Molecular Formula: C17H14O4
  • Molecular Weight: 282.29 g/mol
  • IUPAC Name: 3-(4-ethoxyphenyl)-7-hydroxychromen-4-one

Structural Features:
The compound features a chromenone core structure with a hydroxy group at the 7th position and an ethoxyphenyl group at the 3rd position, which enhances its solubility and bioactivity compared to similar flavonoids.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The hydroxy group in its structure allows it to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress and cellular damage. This activity is crucial in mitigating conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to its anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. In vitro studies indicate that it can inhibit cancer cell proliferation, suggesting its potential use in cancer therapy .

The biological effects of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism:
    • Neutralizes free radicals.
    • Reduces oxidative stress.
  • Anti-inflammatory Mechanism:
    • Inhibits COX and LOX pathways.
    • Decreases levels of inflammatory mediators.
  • Anticancer Mechanism:
    • Induces apoptosis via caspase activation.
    • Alters gene expression related to cell survival and death.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
3-(4-Methoxyphenyl)-7-hydroxy-4H-chromen-4-oneStructureAntioxidant, anticancer
3-(4-Hydroxyphenyl)-7-hydroxy-4H-chromen-4-oneStructureAnti-inflammatory
3-(4-Ethoxyphenyl)-7-methoxy-4H-chromen-4-oneStructureAnticancer

Uniqueness: The combination of both ethoxy and hydroxy groups in 3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one enhances its solubility, stability, and overall bioactivity compared to other flavonoids with different substitutions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In Vitro Studies:
    • A study demonstrated that treatment with 3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one significantly reduced the proliferation of colorectal cancer cells (SW620 and HT29) while inducing apoptosis through caspase activation .
  • Animal Models:
    • In animal models of inflammation, this compound showed a marked reduction in inflammatory markers, suggesting its efficacy in treating conditions such as arthritis .
  • Mechanistic Insights:
    • Research into the molecular pathways affected by this compound revealed its role in modulating signaling pathways associated with cell survival and apoptosis, providing insights into its therapeutic potential in oncology .

Properties

CAS No.

850474-18-9

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)15-10-21-16-9-12(18)5-8-14(16)17(15)19/h3-10,18H,2H2,1H3

InChI Key

LGURYIYBCDLTGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.